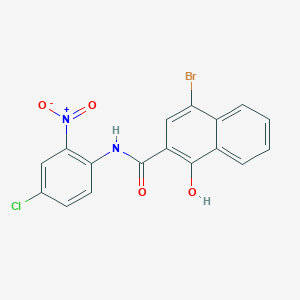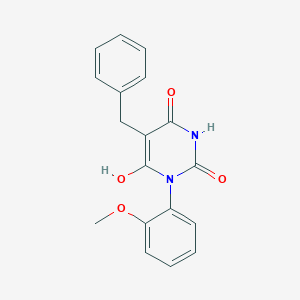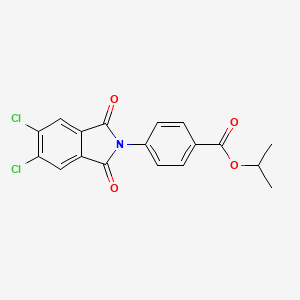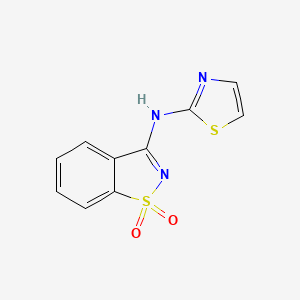
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound that features a bromine atom, a chlorine atom, and a nitro group attached to a phenyl ring, which is further connected to a hydroxynaphthalene carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps:
Nitration: The initial step involves the nitration of 4-chloroaniline to introduce the nitro group.
Bromination: The bromination of 1-hydroxynaphthalene-2-carboxylic acid is carried out to introduce the bromine atom.
Amidation: The final step involves the coupling of the brominated naphthalene derivative with the nitrated chloroaniline derivative under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-amino-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-oxonaphthalene-2-carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its structural features.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(4-chloro-2-nitrophenyl)benzamide
- 4-bromo-N-(4-chloro-2-nitrophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of a hydroxynaphthalene carboxamide structure with a brominated and nitrated phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C17H10BrClN2O4 |
|---|---|
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
4-bromo-N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H10BrClN2O4/c18-13-8-12(16(22)11-4-2-1-3-10(11)13)17(23)20-14-6-5-9(19)7-15(14)21(24)25/h1-8,22H,(H,20,23) |
Clave InChI |
SLQWWVQEQHSZQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Pyridin-3-ylcarbonyl)amino]benzenesulfonic acid](/img/structure/B12488566.png)

![3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one](/img/structure/B12488571.png)



![4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B12488588.png)
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12488600.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12488608.png)
![5-[(3-Bromo-4,5-diethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12488627.png)
![4-[(1,2,3-Thiadiazol-5-ylcarbamoyl)amino]benzenesulfonic acid](/img/structure/B12488629.png)

![4-ethoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12488641.png)
